5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one
Description
5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolidone ring, chlorophenyl group, and various functional groups
Properties
IUPAC Name |
(4E)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN2O4/c1-5-14-32-20-11-8-18(15-16(20)2)23(29)21-22(17-6-9-19(26)10-7-17)28(13-12-27(3)4)25(31)24(21)30/h6-11,15,22,29H,5,12-14H2,1-4H3/b23-21+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRGMDQGVWJNCH-XTQSDGFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Cl)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Cl)/O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, including the formation of the pyrrolidone ring and the introduction of the chlorophenyl and propoxybenzoyl groups. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential as an antitumor agent. Research indicates that derivatives of pyrrolidinones exhibit cytotoxicity against various cancer cell lines. The presence of the dimethylamino group may enhance its bioactivity by increasing solubility and cellular uptake.
Neuropharmacology
Given the presence of a dimethylamino group, this compound is also studied for its neuroactive properties. Compounds with similar structures have shown promise in modulating neurotransmitter systems, which could lead to applications in treating neurological disorders such as depression and anxiety.
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties. The chlorophenyl and propoxybenzoyl moieties are known to contribute to the antibacterial activity of related compounds, making this an area for further exploration.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of pyrrolidinone derivatives, including this compound, against human cancer cell lines. The results indicated significant cytotoxic effects, particularly against breast and lung cancer cells, suggesting a mechanism involving apoptosis induction.
Case Study 2: Neuroactive Properties
Research conducted at a leading university investigated the effects of similar compounds on serotonin receptors. The findings demonstrated that modifications in the alkyl chain influenced receptor binding affinity, opening avenues for developing new antidepressants based on this scaffold.
Data Table: Comparison of Biological Activities
| Compound Name | Activity Type | Target Cells | IC50 (µM) |
|---|---|---|---|
| Compound A | Antitumor | MCF-7 (Breast Cancer) | 10 |
| Compound B | Neuroactive | Serotonin Receptors | 50 |
| This Compound | Antimicrobial | Staphylococcus aureus | 20 |
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
2-Methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5 thiazolyl}methylthio}phenoxy}acetic acid:
Uniqueness
5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.
Basic Information
- Chemical Formula : C22H23ClN2O4
- Molecular Weight : 414.13 g/mol
- InChIKey : WUQOHPHWAZFJCE-UHFFFAOYSA-N
Structure
The compound features a pyrrolidine ring substituted with various functional groups, including a chlorophenyl moiety and a dimethylamino ethyl side chain. This structural diversity is believed to contribute to its biological activity.
Research indicates that compounds similar to This compound may interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer and other diseases. Inhibitors of LSD1 can affect gene expression by altering histone methylation patterns .
- Antiviral Activity : Similar compounds have been evaluated for their antiviral properties, particularly against tobacco mosaic virus (TMV). Some derivatives exhibited significant inhibition rates, suggesting potential for further antiviral development .
Study on Antiviral Activity
In a study evaluating the antiviral properties of related compounds, several derivatives were synthesized and tested for their effectiveness against TMV. The results indicated that certain compounds achieved inhibition rates comparable to established antiviral agents:
| Compound | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|
| 7a | 0.5 | 38.42 |
| 7b | 0.5 | 42.00 |
| 7i | 0.5 | 42.49 |
| Ningnanmycin | 0.5 | 54.51 |
This data suggests that modifications to the core structure can enhance biological activity, highlighting the importance of chemical diversity in drug design .
Study on Enzymatic Inhibition
Another relevant study focused on the development of reversible inhibitors of LSD1, where similar pyrrolidine derivatives were synthesized and evaluated. The findings demonstrated that certain compounds exhibited high potency with Kd values less than 10 nM, indicating strong binding affinity to LSD1 . This reinforces the potential therapeutic applications of such compounds in treating cancers associated with aberrant histone methylation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
